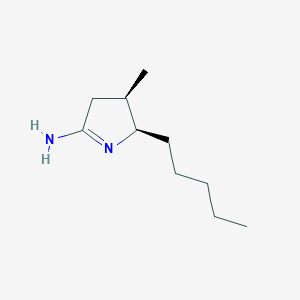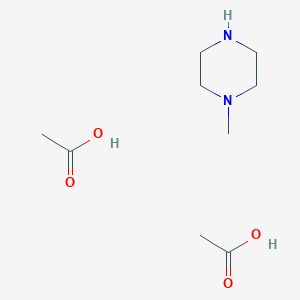
Acetic acid;1-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-methylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine derivative . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Acetic acid;1-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;1-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The specific molecular targets and pathways involved depend on the particular application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;1-methylpiperazine include other piperazine derivatives, such as:
- 1-Ethylpiperazine
- 1-Amino-4-methylpiperazine
- 1-Boc-piperazine
Uniqueness
This compound is unique due to its specific structure, which combines the piperazine ring with an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other piperazine derivatives, this compound may offer advantages in terms of reactivity, solubility, and biological activity .
Properties
CAS No. |
314733-05-6 |
|---|---|
Molecular Formula |
C9H20N2O4 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
acetic acid;1-methylpiperazine |
InChI |
InChI=1S/C5H12N2.2C2H4O2/c1-7-4-2-6-3-5-7;2*1-2(3)4/h6H,2-5H2,1H3;2*1H3,(H,3,4) |
InChI Key |
OJWBCDLXPUXYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
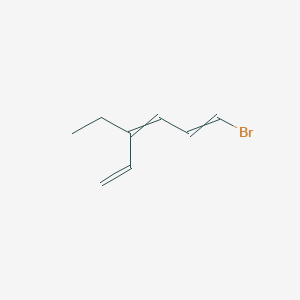
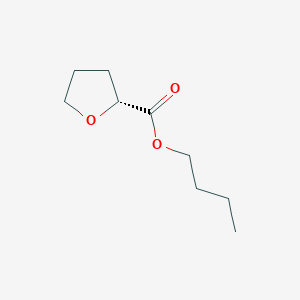
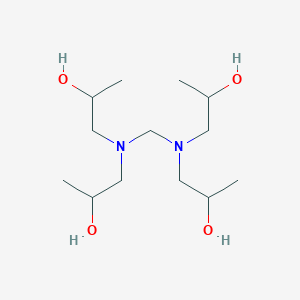
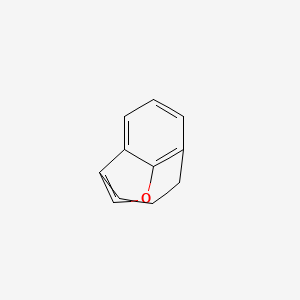
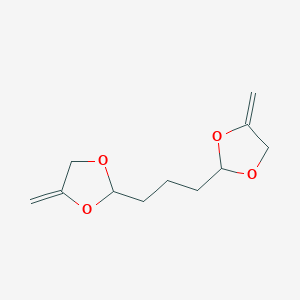

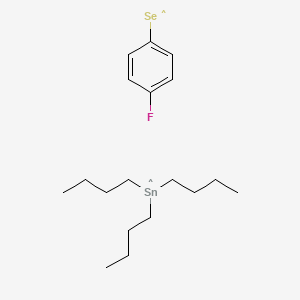
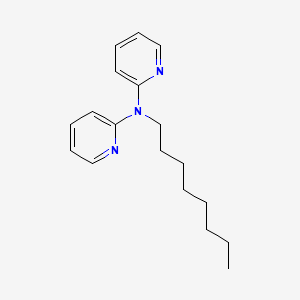
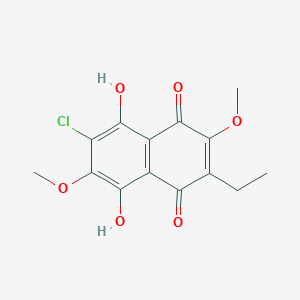
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
